molecular formula C8H12ClN3O6S B051167 (betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol 1-Methanesulfonate CAS No. 681490-92-6

(betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol 1-Methanesulfonate

Cat. No.: B051167
CAS No.: 681490-92-6
M. Wt: 313.72 g/mol
InChI Key: INLLNAMLKDKKKW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol 1-Methanesulfonate is a useful research compound. Its molecular formula is C8H12ClN3O6S and its molecular weight is 313.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(2R)-3-(2-chloro-4-nitroimidazol-1-yl)-2-hydroxy-2-methylpropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O6S/c1-8(13,5-18-19(2,16)17)4-11-3-6(12(14)15)10-7(11)9/h3,13H,4-5H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLLNAMLKDKKKW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(COS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CN1C=C(N=C1Cl)[N+](=O)[O-])(COS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (2.01 ml, 25.72 mmol) was added to a solution of 2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole prepared in Example 3 (5.05 g, 21.43 mmol) in pyridine (10 ml) with cooling on ice-bath and the resulting mixture was stirred at room temperature for 1.5 hours. 6N hydrochloric acid was added to the mixture, and the resulting mixture was extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, and then concentrated under reduced pressure to afford 2-chloro-1-(2-hydroxy-3-methanesulfonyloxy-2-methylpropyl)-4-nitroimidazole (6.72 g, quantitative) as a yellow oil.
Quantity
2.01 mL
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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